思密达肽缓释剂

描述

Somatuline Depot, also known as lanreotide, is a synthetic protein similar to a hormone in the body called somatostatin . It lowers many substances in the body such as insulin and glucagon (involved in regulating blood sugar), growth hormone, and chemicals that affect digestion . It is used in adults to treat acromegaly that cannot be treated with surgery or radiation, carcinoid syndrome, or a certain type of pancreatic or digestive tract tumor that may spread to other parts of the body .

Synthesis Analysis

Lanreotide, the active component of Somatuline Depot, is a synthetic octapeptide analog of natural somatostatin . The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) .

Molecular Structure Analysis

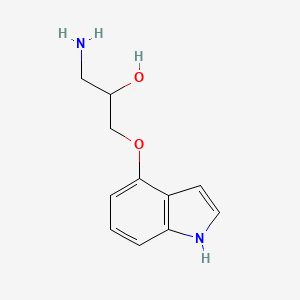

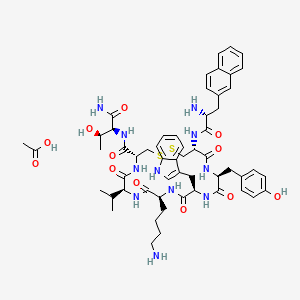

Lanreotide is a synthetic cyclical octapeptide analog of the natural hormone, somatostatin . Its molecular weight is 1096.34 (base) and its amino acid sequence is: [cyclo S-S]-3- (2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt .

科学研究应用

Treatment of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

Somatuline LP, or Lanreotide, has been used in the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs). A study reported patients’ experience of Somatuline (lanreotide) Autogel administration at home and in hospital among patients with GEP-NETs . The study found that almost all patients preferred to receive LAN treatment at home rather than in hospital with increased convenience and psychological benefits reported as key reasons for this preference .

Management of Acromegaly

Lanreotide Autogel has been used in the management of acromegaly, a hormonal condition caused by excess growth hormone . A study showed that lanreotide Autogel is at least as efficacious and well tolerated as lanreotide 30 mg .

Treatment of Carcinoid Syndrome

Somatuline Depot has been used to control symptoms in subjects with carcinoid syndrome . A study aimed to determine whether monthly deep subcutaneous injections of lanreotide Autogel were effective and safe in controlling diarrhoea and flushing by reducing the usage of short-acting octreotide as a rescue medication to control symptoms in subjects with carcinoid syndrome .

Inhibition of Prostatic Tumour Growth

The somatostain analogue, BIM 23014, has been found to inhibit prostatic tumour growth in animal models . This has led to its use in the treatment of poor risk patients with progressive metastatic prostate cancer .

Treatment of Non-Functioning Pituitary Macroadenoma (NFPMA)

Lanreotide has been used in a phase 3 trial to determine the effect of the somatostatin analogue on tumour size in patients with a 68Ga-DOTATATE PET-positive NFPMA .

Treatment of Breast Cancer

Distinct proteins complexed with somatostatin and the somatostatin analogue BIM-23014C were revealed in human breast cancer cells using the cross-linking assay . This high percentage of BIM-23014C receptor-positive biopsies and its inhibitory activity would support its clinical potential for the treatment of breast cancer .

作用机制

Target of Action

Somatuline LP, also known as Lanreotide, is a synthetic analog of somatostatin, a hormone that inhibits the release of growth hormone . The primary targets of Lanreotide are the somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5 . These receptors are expressed in various tissues throughout the body, including the brain and certain tumors .

Mode of Action

Lanreotide binds to its targets, the somatostatin receptors, and exerts mainly inhibitory effects . This interaction results in the inhibition of growth hormone release in the brain . The binding of Lanreotide to these receptors mimics the action of natural somatostatin, thereby reducing the levels of growth hormone in the body .

Biochemical Pathways

The binding of Lanreotide to somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of growth hormone release . This can result in downstream effects such as the reduction of symptoms caused by excess growth hormone, such as those seen in acromegaly . In addition, the activation of these receptors can induce cell cycle arrest and/or apoptosis in certain tumor cells, leading to anti-proliferative effects .

Pharmacokinetics

It is known that lanreotide is administered via deep subcutaneous injection . This method of administration allows for the slow release of the drug, providing a long-lasting effect .

Result of Action

The primary result of Lanreotide’s action is the reduction of growth hormone levels in the body . This can lead to a decrease in the symptoms of conditions caused by excess growth hormone, such as acromegaly . In addition, Lanreotide can have anti-proliferative effects on certain tumors that express somatostatin receptors .

Action Environment

The action of Lanreotide can be influenced by various environmental factors. For example, the presence of somatostatin receptors on the target cells is necessary for Lanreotide to exert its effects . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions . For instance, Lanreotide may lead to a decrease in heart rate, so it should be used with caution in patients with underlying cardiac conditions .

安全和危害

Somatuline Depot may cause serious side effects, including gallstones, changes to your blood sugar (high or low blood sugar), slow heart rate, high blood pressure, and changes in thyroid function in acromegaly patients . You should not use Somatuline Depot if you are allergic to lanreotide . It is not known whether lanreotide will harm an unborn baby. Tell your doctor if you are pregnant or plan to become pregnant .

未来方向

属性

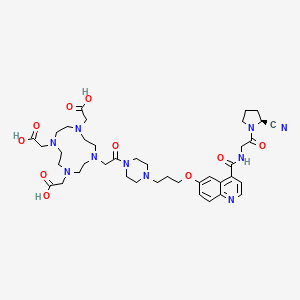

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXPIBGCLCPUHE-UISHROKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1156.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somatuline | |

CAS RN |

127984-74-1 | |

| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of lanreotide acetate (Somatuline Depot)?

A1: Lanreotide acetate is a synthetic cyclic octapeptide analog of somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, with high affinity. [, , ] This binding inhibits the release of various hormones and peptides, including growth hormone (GH) and insulin-like growth factor-1 (IGF-1). [, ]

Q2: What are the downstream effects of SSTR2 activation by lanreotide acetate?

A2: Lanreotide acetate binding to SSTR2 leads to several downstream effects:

- Inhibition of hormone secretion: This includes GH and IGF-1, which are crucial in acromegaly. [, , ] It also inhibits the release of serotonin, a key mediator in carcinoid syndrome. []

- Antiproliferative effects: Lanreotide acetate has shown antitumor activity in some neuroendocrine neoplasms, possibly due to direct antiproliferative effects on tumor cells. []

- Modulation of intracellular signaling pathways: Activation of SSTR2 can impact various intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. [, , ]

Q3: What is the molecular formula and weight of lanreotide acetate?

A3: The molecular formula of lanreotide acetate is C61H84N14O15S2 and its molecular weight is 1353.6 g/mol.

Q4: Is there any spectroscopic data available for lanreotide acetate?

A4: While the provided research papers don't delve into detailed spectroscopic characterization, NMR and mass spectrometry are routinely used to confirm the structure of synthetic peptides like lanreotide acetate.

Q5: What is the stability of lanreotide acetate in various formulations?

A5: Lanreotide acetate is formulated as a long-acting depot injection (Somatuline Depot) using biodegradable microspheres. [] This formulation provides sustained release of the drug over several weeks. [, ] The stability of lanreotide acetate under various storage conditions is essential for its efficacy and is routinely assessed during drug development.

Q6: How is lanreotide acetate absorbed and distributed in the body?

A6: Following deep subcutaneous injection of Somatuline Depot, lanreotide acetate is gradually released from the microspheres and absorbed into the systemic circulation. [, ] Peak plasma concentrations are achieved within a few days, and the drug exhibits a long elimination half-life, enabling monthly administration. [, ]

Q7: Has lanreotide acetate demonstrated efficacy in preclinical models?

A8: Yes, lanreotide acetate has shown promising antitumor activity in preclinical models. Studies using human lung and prostate tumor xenografts in mice demonstrated significant tumor growth inhibition following lanreotide acetate treatment. [, ] Additionally, lanreotide acetate effectively reduced tumor volume in a rat model of prostate cancer. []

Q8: What is the clinical efficacy of lanreotide acetate in acromegaly?

A9: Clinical trials have demonstrated the efficacy of lanreotide acetate (Somatuline Depot) in controlling GH and IGF-1 levels in patients with acromegaly. [, , , ] Long-term studies have shown sustained efficacy for up to 4 years. []

Q9: What about its efficacy in neuroendocrine tumors?

A10: Lanreotide acetate is approved for the treatment of patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] Clinical trials have shown its efficacy in controlling symptoms and improving progression-free survival in these patients. []

Q10: What are the known side effects of lanreotide acetate?

A10: This Q&A focuses on the scientific aspects of lanreotide acetate and avoids discussing side effects. For information on side effects, please refer to the official prescribing information.

Q11: How does the formulation of Somatuline Depot enhance drug delivery?

A12: Somatuline Depot utilizes a biodegradable microsphere technology for lanreotide acetate delivery. [, ] These microspheres act as depots, providing a slow and sustained release of the drug over an extended period. [, ] This approach ensures prolonged drug exposure and reduces the frequency of injections, improving patient compliance.

Q12: Are there specific biomarkers used to monitor lanreotide acetate treatment response?

A13: In acromegaly, GH and IGF-1 levels are routinely monitored to assess treatment response to lanreotide acetate. [, , ] The goal of therapy is to normalize these hormone levels, indicating successful control of the disease.

Q13: What analytical methods are used to characterize and quantify lanreotide acetate?

A13: Commonly employed techniques for characterizing lanreotide acetate include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable the identification and quantification of the drug in various matrices, including pharmaceutical formulations and biological samples.

Q14: Are there alternative somatostatin analogs available?

A15: Yes, octreotide (Sandostatin LAR) is another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors. [, ] Clinical studies have compared the efficacy and safety of lanreotide acetate and octreotide, and both are considered valuable treatment options. [, ] The choice between them often depends on individual patient factors and clinical judgment.

Q15: When was lanreotide acetate first approved for clinical use?

A16: Lanreotide acetate was first approved by the FDA in 2007 for the treatment of acromegaly. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,2,3-Triazolo[4,5-f]quinoline](/img/structure/B3349699.png)

![1,3-Dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)

![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)